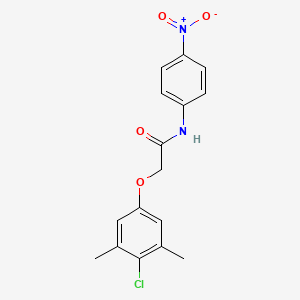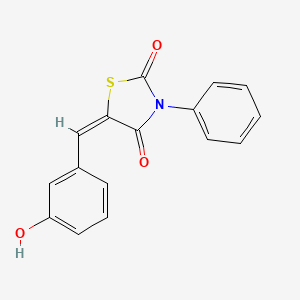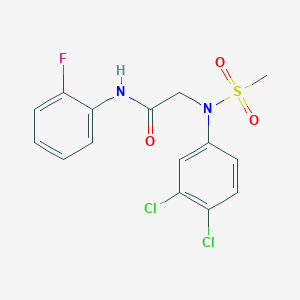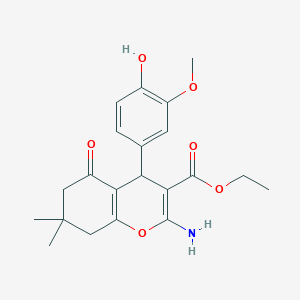
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-nitrophenyl)acetamide, also known as nitrofenac, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Nitrofenac belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to have potent anti-inflammatory and analgesic properties.
Applications De Recherche Scientifique
Nitrofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and gout. Nitrofenac has also been shown to have potential applications in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
Nitrofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-nitrophenyl)acetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
Nitrofenac has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Nitrofenac has also been found to reduce the activity of matrix metalloproteinases, which are enzymes that play a key role in the breakdown of extracellular matrix proteins. In addition, this compound has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-nitrophenyl)acetamide in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of inflammation and pain. Nitrofenac is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-nitrophenyl)acetamide. One area of research is the development of new formulations of this compound that can improve its bioavailability and reduce its potential toxicity. Another area of research is the investigation of the potential applications of this compound in the treatment of cancer. Finally, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential new targets for its use in the treatment of inflammatory disorders.
Méthodes De Synthèse
Nitrofenac can be synthesized through a multi-step process involving the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-nitroaniline to yield the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-nitrophenyl)acetamide.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-7-14(8-11(2)16(10)17)23-9-15(20)18-12-3-5-13(6-4-12)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYFNPHRTUAEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4896953.png)
![3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4896961.png)
![3-chloro-N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4896964.png)

![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)

![2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4897000.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide](/img/structure/B4897010.png)
![[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4897012.png)
![N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4897016.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide](/img/structure/B4897025.png)
![(1H-imidazol-4-ylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4897031.png)